2-Chloro-1-(chroman-6-yl)ethanone (CAS 889939-45-1): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Medicinal Chemistry
2-Chloro-1-(chroman-6-yl)ethanone (CAS 889939-45-1): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, the design of conformationally restricted, target-specific molecules relies heavily on privileged scaffolds. 2-Chloro-1-(chroman-6-yl)ethanone (CAS 889939-45-1) is a highly versatile bifunctional building block that merges the lipophilic, rigid chroman (3,4-dihydro-2H-chromene) ring with a highly reactive
Chemical Identity and Physicochemical Profiling
Understanding the baseline physicochemical properties of CAS 889939-45-1 is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.
| Property | Value / Description |
| Chemical Name | 2-Chloro-1-(chroman-6-yl)ethanone |
| CAS Number | 889939-45-1 |
| Molecular Formula | C₁₁H₁₁ClO₂ |
| Molecular Weight | 210.66 g/mol |
| SMILES String | C1CC2=C(C=CC(=C2)C(=O)CCl)OC1 |
| Structural Features | Bicyclic chroman core, |
| Physical State | Solid (typically off-white to pale yellow crystals) |
Mechanistic Synthesis: The Friedel-Crafts Acylation Pathway
Expertise & Experience: The Causality of Reaction Design The most robust and scalable method for synthesizing 2-chloro-1-(chroman-6-yl)ethanone is the Friedel-Crafts acylation of chroman using chloroacetyl chloride[1]. The regioselectivity of this reaction is primarily governed by the electron-donating nature of the ether oxygen in the chroman ring, which directs electrophilic attack to the ortho and para positions. However, the ortho position (C8) is sterically hindered by the adjacent aliphatic dihydropyran ring. Consequently, the para position (C6) becomes the kinetically and thermodynamically favored site for acylium ion attack[1].
Aluminum chloride (AlCl₃) is selected as the Lewis acid catalyst because it strongly coordinates with the carbonyl oxygen of chloroacetyl chloride, generating a highly reactive acylium ion necessary to overcome the activation energy barrier of the aromatic substitution[2].
Fig 1. Friedel-Crafts acylation mechanism and workflow for CAS 889939-45-1 synthesis.
Protocol: Step-by-Step Synthesis of CAS 889939-45-1
This protocol is designed as a self-validating system; the specific workup inherently drives product purity.
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Activation: Suspend anhydrous AlCl₃ (1.5 eq) in dry dichloromethane (DCM) under an inert argon atmosphere. Cool the suspension to 0–5°C using an ice bath. Causality: Strict temperature control prevents the premature decomposition or polymerization of the highly reactive acylium ion.
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Acylium Generation: Add chloroacetyl chloride (1.2 eq) dropwise over 15 minutes. Stir for an additional 30 minutes to ensure complete complexation.
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Electrophilic Addition: Add chroman (1.0 eq) dissolved in a minimal amount of dry DCM dropwise, maintaining the internal temperature below 5°C. Stir for 1 hour at 0°C, then allow the mixture to gradually warm to room temperature over 2 hours.
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Self-Purifying Workup: Carefully pour the dark reaction mixture over a mixture of crushed ice and 1M HCl. Causality: The HCl quench is critical; it destroys the active catalyst and prevents the precipitation of insoluble aluminum hydroxides, ensuring a clean biphasic separation.
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Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to yield pure 2-chloro-1-(chroman-6-yl)ethanone.
Reactivity Profile: A Bifunctional Hub for Heterocyclic Synthesis
The
Hantzsch Thiazole Synthesis
Expertise & Experience: Condensation of 2-chloro-1-(chroman-6-yl)ethanone with thiourea or thioamides yields 2-amino-4-(chroman-6-yl)thiazoles[4]. The reaction proceeds via initial nucleophilic displacement of the chloride by the highly nucleophilic sulfur atom, followed by intramolecular cyclization of the nitrogen onto the carbonyl group and subsequent dehydration. Ethanol is the preferred solvent because it dissolves the starting materials at reflux but forces the resulting thiazole hydrochloride salt to precipitate upon cooling, creating an elegant, self-purifying workflow[4].
Protocol: Step-by-Step Synthesis of 2-Amino-4-(chroman-6-yl)thiazoles
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Reaction Setup: Dissolve 2-chloro-1-(chroman-6-yl)ethanone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
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Cyclization: Reflux the mixture (approx. 78°C) for 2–4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3); the highly UV-active starting material spot will disappear.
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Precipitation: Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour. Causality: The target compound will spontaneously crystallize as a hydrochloride salt due to its low solubility in cold ethanol.
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Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol, and dry. To obtain the free base, suspend the salt in water and neutralize with saturated NaHCO₃ until pH 8 is reached, then extract with ethyl acetate.
Fig 2. Divergent synthetic pathways of CAS 889939-45-1 towards bioactive heterocycles.
Applications in Drug Development
Chroman derivatives are heavily utilized in medicinal chemistry. The structural rigidity provided by the dihydropyran ring limits conformational flexibility, which translates to higher receptor binding affinity and target selectivity.
-
Cardiovascular Agents: Chroman-based
-chloroketones and their corresponding epoxides are critical intermediates in the synthesis of highly selective -receptor blockers, such as Nebivolol[5]. -
Kinase Inhibitors & Anti-inflammatory Agents: Thiazole and imidazole derivatives appended to a chroman core have been extensively evaluated as p38 MAPK inhibitors and potent anti-TNF-
agents[2].
Analytical Validation and Quality Control
To ensure the integrity of the synthesized or procured CAS 889939-45-1, the following analytical signatures must be verified. This data acts as the ultimate validation of the synthetic protocols described above.
| Analytical Technique | Target Marker / Signature | Diagnostic Value |
| ¹H NMR (CDCl₃) | Singlet at | Confirms the presence of the intact |
| ¹H NMR (CDCl₃) | ABX system at | Confirms regioselective substitution at the C6 position of the chroman ring. |
| ¹³C NMR (CDCl₃) | Peak at | Confirms the presence of the ketone carbonyl carbon ( |
| LC-MS (ESI+) | Confirms the molecular weight and the classic isotopic signature of a single | |
| TLC (Hexane/EtOAc) | UV-active spot, distinct | Confirms reaction completion; |
References
- CAS NO. 889939-45-1 | 2-Chloro-1-(chroman-6-yl)
- 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)
- Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway - PMC Source: NIH URL
- 1-Chloro-1-(3-ethylphenyl)
- 2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate Source: ResearchGate URL
- A process for preparation of racemic nebivolol - Patent 1803716 - EPO Source: European Patent Office URL
Sources
- 1. 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | 943126-72-5 | Benchchem [benchchem.com]
- 2. Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A process for preparation of racemic nebivolol - Patent 1803716 [data.epo.org]
